molecular formula C8H19NO3 B14701578 4-[Bis(2-hydroxyethyl)amino]butan-1-OL CAS No. 15026-69-4

4-[Bis(2-hydroxyethyl)amino]butan-1-OL

Cat. No.: B14701578
CAS No.: 15026-69-4
M. Wt: 177.24 g/mol
InChI Key: SEFUKCQPRQAMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(2-hydroxyethyl)amino]butan-1-OL is an organic compound with the molecular formula C8H19NO3. It is a derivative of butanol and contains both amino and hydroxyl functional groups. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxyethyl)amino]butan-1-OL typically involves the reaction of butanol with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure optimal yield and purity. The final product is then subjected to quality control tests before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hydroxyethyl)amino]butan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Bis(2-hydroxyethyl)amino]butan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]butan-1-OL involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to changes in the conformation and activity of these biomolecules, thereby influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-hydroxyethyl)amino]butan-1-OL is unique due to its combination of hydroxyl and amino groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

15026-69-4

Molecular Formula

C8H19NO3

Molecular Weight

177.24 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]butan-1-ol

InChI

InChI=1S/C8H19NO3/c10-6-2-1-3-9(4-7-11)5-8-12/h10-12H,1-8H2

InChI Key

SEFUKCQPRQAMAD-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CN(CCO)CCO

Origin of Product

United States

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